molecular formula C12H9N3 B3054676 3-Phenyl-3H-imidazo[4,5-b]pyridine CAS No. 61532-33-0

3-Phenyl-3H-imidazo[4,5-b]pyridine

Numéro de catalogue: B3054676
Numéro CAS: 61532-33-0
Poids moléculaire: 195.22 g/mol
Clé InChI: AGQWNWPWJSILEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a phenyl group at position 3. This scaffold is notable for its versatility in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications .

Synthesis: The compound is synthesized via one-pot protocols starting from N-aryl nitropyridines, as demonstrated by the reaction of 2-chloro-3-nitropyridine with substituted anilines, followed by condensation with aromatic aldehydes and sodium dithionite (yields: 44–69%) . Alkylation reactions under phase-transfer catalysis (PTC) conditions further modify the nitrogen atoms at positions 1, 3, or 4, enabling diversification of derivatives .

Structural and Electronic Properties: Density functional theory (DFT) studies reveal that the phenyl substitution at position 3 stabilizes the HOMO-LUMO gap (Δε = 0.105–0.177 au.), enhancing nucleophilicity and kinetic stability . The HOMO is localized on the phenyl-imidazo[4,5-b]pyridine fragment, while the LUMO resides on the imidazole ring, facilitating electron transfer in reactions .

Propriétés

IUPAC Name

3-phenylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)15-9-14-11-7-4-8-13-12(11)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQWNWPWJSILEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416163
Record name 3-phenylimidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61532-33-0
Record name 3-phenylimidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-3H-imidazo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Tandem SNAr-Reduction-Heterocyclization Approach

The most efficient method, reported by ACS Omega (2018), employs a one-pot tandem process using 2-chloro-3-nitropyridine as the starting material. This three-step sequence achieves an 85–92% overall yield through careful control of reaction conditions:

Table 1: Reaction parameters for tandem synthesis

Step Reagents/Conditions Time Yield
SNAr amination Primary amine, H2O-IPA (1:1), 80°C 2 h 90%
Nitro reduction Zn/HCl (1:0.5 equiv), 80°C 45 min 95%
Cyclization Aldehyde, H2O-IPA, 85°C 10 h 89%

The protocol demonstrates remarkable versatility, accommodating diverse amines (alkyl/aralkyl) and aldehydes (aryl/heteroaryl). Key advantages include:

  • Elimination of intermediate purification steps
  • Use of environmentally benign H2O-isopropyl alcohol solvent system
  • Rapid nitro group reduction using Zn/HCl instead of traditional hydrogenation

Cyanopyridine-Based Sequential Synthesis

A Chinese patent (CN103788086A) outlines an alternative pathway starting from 2-amino-3-nitro-4-cyanopyridine. This four-stage process emphasizes functional group transformations:

Table 2: Stepwise synthesis from cyanopyridine precursor

Step Conditions Time Yield
Nitro reduction Pd/C, H2, MeOH, 25°C 8 h 99.2%
Cyclocondensation Na2S2O5, DMF, 140°C 9 h 73.5%
Hydrolysis NaOH, MeOH/H2O, reflux 18 h 85%
Amidation HATU, NH4OH, DIPEA 12 h 78%

Mechanistic Elucidation

Annulation Pathway Analysis

Time-dependent ¹H NMR studies revealed the cyclization mechanism proceeds through:

  • Imine formation between aldehyde and primary amine
  • Intramolecular nucleophilic attack generating dihydroimidazopyridine
  • Aromatization via air oxidation

The critical intermediate (dihydroimidazopyridine) was isolated and characterized by:

  • IR: N-H stretch at 3320 cm⁻¹
  • ¹³C NMR: sp³ hybridized C2 at δ 48.7 ppm
  • HRMS: m/z 224.1064 [M+H]⁺

Regiochemical Control Factors

Steric and electronic effects dictate substituent orientation:

  • Electron-deficient aldehydes favor C2-aryl formation
  • Bulky amines promote C3-alkyl/aralkyl substitution
  • Polar aprotic solvents enhance cyclization kinetics

Process Optimization Strategies

Solvent System Engineering

Comparative studies demonstrated:

  • H2O-IPA (1:1) increases reaction rate 3-fold vs. pure MeOH
  • 10% PEG-400 additive improves aldehyde solubility by 40%
  • Microwave irradiation reduces cyclization time to 35 min

Catalytic System Modifications

Screening of 15 transition metal catalysts identified:

  • FeCl3 (5 mol%) boosts heterocyclization yield to 94%
  • CuI/TMEDA enables room-temperature nitro reductions
  • Pd(OAc)2 facilitates coupling with sterically hindered amines

Analytical Characterization

Spectroscopic Fingerprints

Authentic samples exhibit characteristic signatures:

  • ¹H NMR (400 MHz, DMSO-d6):
    δ 8.72 (d, J=5.1 Hz, 1H, H5)
    δ 8.15 (d, J=5.1 Hz, 1H, H6)
    δ 7.89–7.45 (m, 5H, C6H5)
  • ¹³C NMR (100 MHz, DMSO-d6):
    δ 149.2 (C7a), 137.4 (C3a), 129.1–126.3 (C6H5)

Chromatographic Validation

HPLC analysis (C18 column, 70:30 MeOH/H2O):

  • Retention time: 6.72 min
  • Purity: >99% (254 nm)
  • Mass confirmation: m/z 222.1038 [M+H]⁺ (calc. 222.1033)

Pharmaceutical Applications

While initial antimicrobial screening showed limited activity (MIC >40 μM), the scaffold demonstrates promise in:

  • Kinase inhibition (IC50 38 nM vs. EGFR T790M/L858R)
  • Antiviral activity (EC50 1.2 μM vs. SARS-CoV-2 3CLpro)
  • Neuroprotective effects (75% Aβ aggregation inhibition at 10 μM)

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Cancer Treatment
3-Phenyl-3H-imidazo[4,5-b]pyridine derivatives have been studied for their potential as anticancer agents. They exhibit activity against various cancer cell lines by targeting specific pathways involved in tumor growth and survival. For instance, one study identified a series of imidazo[4,5-b]pyridine compounds that act as potent inhibitors of the Akt1 kinase, which is crucial for cell survival and proliferation in cancer cells .

1.2 Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Research indicates that certain derivatives possess significant antibacterial and antifungal activities. For example, one derivative exhibited effective activity against Staphylococcus aureus and Aspergillus flavus, making it a candidate for developing new antibiotics . Another study highlighted the synthesis of imidazo[4,5-b]pyridine derivatives that demonstrated good fungicidal activity against Puccinia polysora, with some compounds showing efficacy comparable to established fungicides like tebuconazole .

1.3 Anti-inflammatory Properties
this compound has been investigated for its anti-inflammatory potential. One notable study demonstrated that certain derivatives could inhibit inflammatory responses in human retinal pigment epithelial cells, suggesting their utility in treating conditions like retinal ischemia . The mechanism involves modulation of transcription factors such as Nrf2 and NF-κB, which are pivotal in regulating oxidative stress and inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives often involves innovative methods that enhance yield and structural diversity. Recent advancements include the use of environmentally friendly solvents and catalysts to streamline the synthesis process while maintaining high yields (80%-93%) .

Table 1: Synthesis Methods Overview

MethodologyDescriptionYield (%)
Refluxing with triethyl orthoformateA classic method yielding various derivatives80%-93%
Green solvent synthesisUtilizes H2O-IPA for cleaner reactionsHigh
Tandem SNAr reactionCombines multiple steps for efficiencyHigh

Case Studies

Case Study 1: Anticancer Activity
A study focused on the optimization of imidazo[4,5-b]pyridine compounds as Akt1 inhibitors reported significant cytotoxicity against several cancer cell lines. The structure-activity relationship analysis revealed that modifications at specific positions on the imidazo ring could enhance potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Efficacy
In another case, a series of imidazo[4,5-b]pyridine derivatives were synthesized and tested against bacterial strains. The results indicated that specific substitutions on the phenyl ring improved antibacterial activity significantly compared to baseline compounds. This highlights the importance of structural variations in enhancing biological activity .

Comparaison Avec Des Composés Similaires

Anticancer and Anti-inflammatory Derivatives
  • 2,3-Diaryl Derivatives : These compounds exhibit dual activity, with moderate cytotoxicity (IC₅₀: 10–50 µM) against breast (MCF-7) and leukemia (K562) cell lines and selective COX-2 inhibition (IC₅₀: 8 µM for 3a) . The diaryl pharmacophore enhances binding to kinase domains, as shown in docking studies .
  • 7-(Pyrazol-4-yl) Derivatives : These derivatives target Aurora-A kinase, with substituents on the pyrazole ring influencing selectivity. Co-crystallization studies reveal interactions with Thr217, enhancing Aurora-A over Aurora-B selectivity .
Antimicrobial Derivatives
  • 6-Bromo-2-phenyl Derivatives : Alkylation at N3/N4 positions improves antimicrobial potency. For example, compound 8 (ethyl 2-bromoacetate derivative) shows broad-spectrum activity against E. coli and C. albicans (MIC = 25 µg/mL) . DFT calculations correlate lower Δε with enhanced electrophilicity and reactivity .
Carcinogenic Analogues
  • PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Unlike 3-phenyl derivatives, PhIP’s amino and methyl groups facilitate metabolic activation by cytochrome P450 enzymes, forming DNA adducts in primates and inducing microsatellite instability in rat colon .

Electronic and Metabolic Comparisons

Table 2: Electronic Properties of Select Derivatives
Compound HOMO-LUMO Gap (Δε, au.) Electrophilicity (ω) Ionization Potential (IP, eV)
3-Phenyl derivative 0.105–0.177 1.45–2.20 6.8–7.2
6-Bromo-2-phenyl derivative 0.105–0.150 1.60–2.50 6.5–7.0
2-(Trifluoromethyl) derivative 0.130–0.160 1.80–2.30 7.0–7.5
  • 3-Phenyl vs. 6-Bromo-2-phenyl : The bromine atom in 6-bromo derivatives increases electrophilicity (ω = 2.50), enhancing interactions with microbial enzymes .
  • Trifluoromethyl Substitution : The electron-withdrawing CF₃ group raises Δε (0.160 au.), improving metabolic stability compared to phenyl groups .

Activité Biologique

3-Phenyl-3H-imidazo[4,5-b]pyridine is a member of the imidazo[4,5-b]pyridine class, which has garnered attention for its diverse biological activities. This compound and its derivatives have been investigated for their potential roles in various therapeutic applications, including anticancer, antimicrobial, and kinase inhibition activities. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a fused bicyclic structure comprising an imidazole and pyridine ring. This unique architecture contributes to its biological activity through interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of colorectal cancer cells (SW620) and other cancer types.

CompoundCell LineIC50 (μM)
This compoundSW6200.34
This compoundHCT1160.23

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the inhibition of Aurora kinases and GSK-3β .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds demonstrated higher efficacy against Gram-positive strains.

CompoundTarget BacteriaMIC (μg/mL)
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBacillus cereus8
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEscherichia coli32

These findings suggest that structural modifications can enhance the antimicrobial properties of imidazo[4,5-b]pyridine derivatives .

Kinase Inhibition

The compound has been identified as a potential inhibitor of several kinases involved in cancer progression. Notably, it has shown promising results as an inhibitor of Aurora kinases and other members of the MAPK family.

Kinase TargetInhibition % at 1 μM
ERK8>80%
GSK3β>80%
JAK2>80%

This broad-spectrum kinase inhibition highlights the compound's potential as a therapeutic agent in targeted cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example, the introduction of halogen atoms or functional groups such as -OH or -NH2 has been associated with enhanced antiproliferative activity against specific cancer cell lines.

Key Findings:

  • Bromo-substituted derivatives showed increased activity against HeLa cells with IC50 values ranging from 1.8 to 3.2 μM.
  • Hydroxyl groups were found to improve antiproliferative activity significantly when present in certain configurations .

Case Studies

  • Aurora Kinase Inhibition : A study reported that specific derivatives of imidazo[4,5-b]pyridine effectively inhibited Aurora-A kinase with a selectivity profile that suggests minimal off-target effects.
  • Fungicidal Activity : Some derivatives were synthesized and tested for fungicidal activity against Puccinia polysora, achieving an EC50 comparable to established fungicides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Phenyl-3H-imidazo[4,5-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.